molecular formula C23H15F3N4O3S B2405334 3-benzyl-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251690-95-5

3-benzyl-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2405334
CAS No.: 1251690-95-5
M. Wt: 484.45
InChI Key: BJPIMRGGBYKODD-UHFFFAOYSA-N
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Description

3-benzyl-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H15F3N4O3S and its molecular weight is 484.45. The purity is usually 95%.
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Properties

IUPAC Name

3-benzyl-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N4O3S/c24-23(25,26)16-8-4-7-15(11-16)20-27-18(33-28-20)13-29-17-9-10-34-19(17)21(31)30(22(29)32)12-14-5-2-1-3-6-14/h1-11H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPIMRGGBYKODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-benzyl-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (often referred to as compound L927-0249) is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.

The molecular characteristics of the compound are as follows:

PropertyValue
Molecular Weight484.46 g/mol
Molecular FormulaC23H15F3N4O3S
LogP5.7355
Polar Surface Area63.628 Ų
Hydrogen Bond Acceptors7
InChI KeyBJPIMRGGBYKODD-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, its structural features suggest potential inhibitory effects on enzymes involved in cellular signaling pathways. The presence of the oxadiazole and thieno[3,2-d]pyrimidine moieties has been linked to enhanced binding affinity and specificity towards protein targets such as histone deacetylases (HDACs) and kinases.

Anticancer Activity

Recent studies have shown that compounds similar to L927-0249 exhibit significant anticancer properties. For instance, derivatives containing the oxadiazole structure have been reported to inhibit HDAC6 selectively, which is crucial in cancer progression. In vitro assays demonstrated that certain derivatives achieved IC50 values in the low micromolar range against various cancer cell lines .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. Inhibition of pro-inflammatory cytokines and modulation of NF-kB signaling pathways were observed in cell-based assays. This suggests that L927-0249 could be beneficial in treating inflammatory diseases .

Antimicrobial Properties

Moreover, the compound has shown promising results against certain microbial strains. Preliminary screening indicated that it possesses moderate antibacterial activity against Gram-positive bacteria. Further studies are needed to evaluate its efficacy against other pathogens .

Case Studies

  • Study on HDAC Inhibition : A study evaluated the inhibitory effects of various oxadiazole derivatives on HDAC6. The findings revealed that compounds with a similar structure to L927-0249 exhibited high selectivity and potency against HDAC6 compared to other isoforms .
  • Anti-inflammatory Activity Assessment : In a model of acute inflammation, L927-0249 was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results showed a significant reduction in inflammatory markers compared to control groups .

Scientific Research Applications

Basic Information

  • Molecular Formula : C23H15F3N4O3S
  • Molecular Weight : 484.46 g/mol
  • LogP : 5.7355
  • Polar Surface Area : 63.628 Ų
  • Hydrogen Bond Acceptors : 7

Structural Characteristics

The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity. The presence of a trifluoromethyl group enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidines have been reported to inhibit tumor growth in various cancer models. In one study, compounds targeting specific cancer pathways showed promise in vitro and in vivo, demonstrating the potential of this class of compounds for cancer therapy .

Antimicrobial Properties

Compounds containing oxadiazole moieties have demonstrated antimicrobial activity against a range of pathogens. Research has shown that derivatives of oxadiazoles can inhibit bacterial growth effectively. The incorporation of the trifluoromethyl group may enhance this activity due to increased electron-withdrawing effects, making the compound more reactive towards microbial targets .

Anti-inflammatory Effects

The thieno[3,2-d]pyrimidine scaffold has been linked to anti-inflammatory properties. Compounds derived from this structure have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Pesticidal Activity

Compounds similar to 3-benzyl-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione are being explored for use as pesticides. The unique structural features may confer resistance to degradation and enhance efficacy against pests. Studies have shown that such compounds can disrupt insect growth and reproduction .

Herbicidal Properties

Research indicates that thieno[3,2-d]pyrimidine derivatives can act as herbicides by inhibiting key enzymes involved in plant growth. This application is particularly relevant in developing sustainable agricultural practices .

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized several thieno[3,2-d]pyrimidine derivatives and evaluated their anticancer activity against multiple cancer cell lines. One derivative exhibited IC50 values in the nanomolar range against breast cancer cells, highlighting the potential of these compounds as lead candidates for further development .

Case Study 2: Antimicrobial Applications

Another study focused on the synthesis of oxadiazole-containing compounds derived from thieno[3,2-d]pyrimidines. These compounds were tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, suggesting promising antimicrobial properties .

Q & A

Q. Key Optimization Factors :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at controlled exothermic reactions
SolventDMF or THFPolar aprotic solvents enhance alkylation efficiency
CatalystK₂CO₃Facilitates deprotonation without hydrolysis

How does the substitution pattern on the oxadiazole and thienopyrimidine moieties influence biological activity?

Level : Advanced
Answer :
Structure-activity relationship (SAR) studies reveal:

  • Oxadiazole Substituents : The 3-(trifluoromethyl)phenyl group enhances lipophilicity and target binding via π-π stacking and hydrophobic interactions, improving antimicrobial potency against Staphylococcus aureus and Escherichia coli .
  • Thienopyrimidine Core : The benzyl group at position 1 increases metabolic stability, while the fused thiophene ring contributes to kinase inhibition (e.g., EGFR or CDK targets) .

Q. Comparative Activity Data :

Substituent (Oxadiazole)MIC (µg/mL) vs. S. aureusSource
3-CF₃-phenyl8.2
4-Fluorophenyl12.5
Unsubstituted phenyl>25

What analytical techniques are essential for characterizing this compound’s purity and structure?

Level : Basic
Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., benzyl vs. oxadiazole methylene protons) and detects impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, especially for distinguishing isotopic patterns of CF₃ groups .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding binding modes in target proteins .

Q. Example NMR Data :

Protonδ (ppm)MultiplicityAssignment
H-5 (thienopyrimidine)7.82SingletAromatic
CH₂ (oxadiazole)4.65TripletMethylene linker

How can conflicting bioactivity data between studies be systematically addressed?

Level : Advanced
Answer :
Discrepancies often arise from:

  • Assay Variability : Differences in bacterial strains (e.g., Bacillus subtilis vs. clinical isolates) or cell lines (cancer vs. normal) .
  • Concentration Gradients : IC₅₀ values may vary due to solubility issues (e.g., DMSO vs. aqueous buffers).

Q. Resolution Strategies :

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Use orthogonal assays (e.g., fluorescence polarization for kinase inhibition alongside cell viability assays) .

What computational methods predict the compound’s binding mode to kinase targets?

Level : Advanced
Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., hydrogen bonding with kinase hinge regions) .
  • Molecular Dynamics (MD) : Simulations (50–100 ns) assess stability of the CF₃-phenyl group in hydrophobic pockets .

Q. Key Binding Metrics :

TargetDocking Score (kcal/mol)Predicted ΔG (kJ/mol)
EGFR-9.2-48.7
CDK2-8.5-45.3

What are the key challenges in achieving regioselectivity during oxadiazole formation?

Level : Advanced
Answer :
Regioselectivity is influenced by:

  • Precursor Design : Using pre-functionalized aryl hydrazides to direct cyclization toward the 1,2,4-oxadiazole isomer .
  • Catalyst Choice : ZnCl₂ or Bi(OTf)₃ can suppress competing 1,3,4-oxadiazole formation .

Q. Reaction Monitoring :

  • In-situ IR Spectroscopy : Tracks carbonyl disappearance (1700 cm⁻¹) to confirm cyclization .

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